molecular formula C11H13NO3 B13794515 2-Phenylmethoxyiminobutanoic acid CAS No. 5435-45-0

2-Phenylmethoxyiminobutanoic acid

Cat. No.: B13794515
CAS No.: 5435-45-0
M. Wt: 207.23 g/mol
InChI Key: XMAAOPAZUBODOG-UHFFFAOYSA-N
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Description

2-Phenylmethoxyiminobutanoic acid is an organic compound with the molecular formula C11H13NO3 It is characterized by the presence of a phenyl group attached to a methoxyimino group, which is further connected to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylmethoxyiminobutanoic acid typically involves the reaction of phenylmethoxyamine with butanoic acid derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Phenylmethoxyiminobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenylmethoxyiminobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    2-Phenylbutanoic acid: Similar structure but lacks the methoxyimino group.

    2-Methoxyiminobutanoic acid: Similar structure but lacks the phenyl group.

    Phenylmethoxyacetic acid: Similar structure but has an acetic acid backbone instead of butanoic acid.

Uniqueness: 2-Phenylmethoxyiminobutanoic acid is unique due to the presence of both the phenyl and methoxyimino groups, which confer distinct chemical and biological properties

Properties

CAS No.

5435-45-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-phenylmethoxyiminobutanoic acid

InChI

InChI=1S/C11H13NO3/c1-2-10(11(13)14)12-15-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14)

InChI Key

XMAAOPAZUBODOG-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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